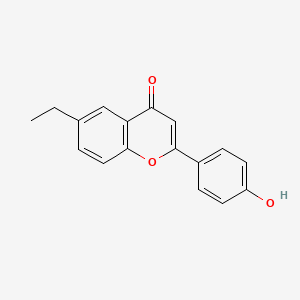

6-Ethyl-4'-hydroxyflavone

描述

Overview of Flavonoid Chemical Classes in Natural Product Research

Flavonoids represent a vast and diverse group of naturally occurring polyphenolic compounds, with over 4,000 distinct varieties identified to date. nih.gov These secondary metabolites are synthesized by plants and play crucial roles in their growth, defense against pathogens, and pigmentation. nih.govfoodengprog.org The fundamental structure of a flavonoid is a fifteen-carbon skeleton composed of two benzene (B151609) rings (A and B) connected by a heterocyclic pyrane ring (C). nih.gov

Based on the variations in the C ring, such as the degree of oxidation and the pattern of substitution, flavonoids are categorized into several major classes. nih.govmdpi.com These include:

Flavones: Characterized by a double bond between positions 2 and 3 and a ketone group at position 4 of the C ring. nih.gov

Flavonols: Similar to flavones but with an additional hydroxyl group at the 3-position. nih.gov

Flavanones: The C ring in this class is saturated at the 2,3-position. nih.gov

Isoflavones: Distinguished by the attachment of the B ring to position 3 of the C ring, rather than position 2. nih.govnih.gov

Anthocyanins: These are often responsible for the red, purple, and blue colors in many flowers and fruits. mdpi.com

Chalcones: An open-chain subclass that are biosynthetic precursors to flavonoids. nih.gov

Flavonoids are found in various parts of plants, including leaves, fruits, flowers, and roots, and are therefore integral components of the human diet through the consumption of fruits, vegetables, tea, and wine. nih.govnih.govresearchgate.net Their diverse chemical structures contribute to a wide array of biological activities, making them a significant focus of research in medicinal chemistry and natural product discovery. mdpi.comresearchgate.net

The Significance of Flavone (B191248) Scaffolds in Bioactive Compound Discovery

The flavone scaffold, with its 2-phenyl-4H-chromen-4-one core structure, is considered a "privileged structure" in medicinal chemistry. ijrpc.com This designation stems from its ability to serve as a versatile template for the development of compounds that can interact with a wide range of biological targets, leading to diverse pharmacological activities. ijrpc.comresearchgate.net The inherent bioactivity of naturally occurring flavones has spurred extensive research into both their natural forms and synthetic analogs. mdpi.com

The broad spectrum of biological activities associated with the flavone scaffold includes:

Antioxidant properties researchgate.netresearchgate.net

Anti-inflammatory effects researchgate.netresearchgate.net

Anticancer activity researchgate.netmdpi.com

Antimicrobial and antiviral potential mdpi.comnih.gov

Neuroprotective and cardioprotective benefits researchgate.net

The versatility of the flavone structure allows for chemical modifications at various positions on the A, B, and C rings. mdpi.com These modifications, such as hydroxylation, methylation, and the addition of other functional groups, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. mdpi.com This adaptability makes the flavone scaffold a valuable starting point for scaffold-hopping strategies in drug discovery, where the core structure is modified to create novel compounds with enhanced or different biological activities. nih.gov The continuous exploration of new synthetic methodologies and the derivatization of known flavones are active areas of research aimed at discovering new therapeutic agents for a multitude of diseases. mdpi.comnih.gov

Historical Context and Initial Research Trajectories for 6-Ethyl-4'-hydroxyflavone

The synthesis and study of flavone derivatives have a long history, with early methods for creating the flavone backbone, such as the Baker-Venkataraman rearrangement and Claisen-Schmidt condensation, being well-established. innovareacademics.in These foundational synthetic routes paved the way for the creation of a vast library of flavone analogs for biological evaluation.

While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the synthesis of related hydroxyflavones and aminoflavones provides context. For instance, the synthesis of 6-amino-7-hydroxyflavone has been described, highlighting the chemical strategies used to introduce substituents onto the flavone A-ring. mdpi.comnih.gov These methods often involve the use of substituted acetophenones as starting materials, which are then subjected to a series of reactions to construct the final flavone structure. innovareacademics.insysrevpharm.org The synthesis of 6-hydroxyflavone (B191506), a closely related compound, has also been reported, indicating an early interest in the biological effects of flavones with substitutions at the 6-position. wikipedia.org The initial research into such compounds was likely driven by the desire to understand structure-activity relationships and to explore how different functional groups at various positions on the flavone scaffold influence their biological properties.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for flavones is vibrant, with a focus on developing new derivatives with enhanced therapeutic potential. mdpi.com While specific research on this compound is not as prevalent as for some other flavones, studies on related compounds offer insights into potential areas of investigation.

A significant trend is the exploration of flavones as inhibitors of specific enzymes. For example, various flavone derivatives have been designed and synthesized as potential inhibitors of cytochrome P450 enzymes, such as P450 2A6. acs.org This line of research is crucial for understanding the metabolic pathways of drugs and for developing agents that can modulate these pathways.

Another area of active investigation is the anti-inflammatory and anticancer properties of flavones. researchgate.netchemfaces.com Research into 6-hydroxyflavone has shown its potential anti-inflammatory activity. chemfaces.com Furthermore, the structural modifications of the flavone scaffold, including the introduction of alkyl groups, are being explored to create new compounds with improved biological functions. mdpi.com The synthesis of flavone derivatives with various substituents on the A and B rings continues to be a key strategy for discovering new bioactive molecules. innovareacademics.in

The following table summarizes some recent research on related flavone derivatives:

| Compound/Derivative Class | Research Focus | Key Findings |

| Flavone-based esters and acids | Cytochrome P450 2A6 inhibition | A carboxylic acid derivative was found to be a potent competitive inhibitor. acs.org |

| 6-Hydroxyflavone | Anti-inflammatory activity | Exhibited high activity in inhibiting inflammatory responses in kidney cells. chemfaces.com |

| Hydroxyflavones | Excited-state intramolecular proton transfer (ESIPT) | The solvent environment, particularly ionic liquids, can influence the photochemical properties of hydroxyflavones. acs.org |

| Aminoflavones | Synthesis and potential biological activities | Novel synthetic routes have been developed for aminohydroxyflavones. mdpi.comnih.gov |

Research Gaps and Future Perspectives in this compound Studies

Despite the broad interest in flavones, there are notable research gaps concerning this compound specifically. Much of the existing research focuses on more common naturally occurring flavones or those with different substitution patterns. The unique combination of an ethyl group at the 6-position and a hydroxyl group at the 4'-position of this particular compound remains underexplored.

Future research on this compound could be directed towards several promising areas:

Systematic Biological Screening: A comprehensive evaluation of its biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, is warranted. This would establish a foundational understanding of its potential therapeutic applications.

Enzyme Inhibition Studies: Investigating its potential as an inhibitor of key enzymes, such as cyclooxygenases, lipoxygenases, or cytochrome P450 isoforms, could reveal specific mechanisms of action.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with variations in the alkyl chain length at the 6-position or different substitution patterns on the B-ring would provide valuable insights into the structural requirements for optimal activity.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies at the cellular and molecular level are necessary to understand how this compound exerts its effects.

Advanced Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives would facilitate further research. mdpi.com

The future of flavone research, in general, points towards the development of more targeted and potent therapeutic agents. researchgate.netnih.gov This includes the creation of hybrid molecules that combine the flavone scaffold with other pharmacophores to enhance biological activity. mdpi.com There is also a growing interest in understanding the role of flavonoids in plant defense and how this can be leveraged for agricultural applications. acs.org For this compound, filling the current research gaps could uncover novel biological activities and establish its place within the broader landscape of bioactive flavones.

Structure

3D Structure

属性

CAS 编号 |

288401-02-5 |

|---|---|

分子式 |

C17H14O3 |

分子量 |

266.29 g/mol |

IUPAC 名称 |

6-ethyl-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O3/c1-2-11-3-8-16-14(9-11)15(19)10-17(20-16)12-4-6-13(18)7-5-12/h3-10,18H,2H2,1H3 |

InChI 键 |

IJVRKIILZBMDDH-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Ethyl 4 Hydroxyflavone

Total Synthesis Approaches for the 6-Ethyl-4'-hydroxyflavone Scaffold

The construction of the fundamental 2-phenylchromen-4-one (flavone) skeleton can be achieved through several established synthetic routes. innovareacademics.insavemyexams.comcognitoedu.org These methods typically involve the formation of a key intermediate, which then undergoes cyclization to form the characteristic heterocyclic ring of the flavone (B191248).

Claisen-Schmidt Condensation and Subsequent Cyclization Strategies

A prevalent method for flavone synthesis involves the Claisen-Schmidt condensation, which is a type of crossed-aldol condensation. nih.govresearchgate.net This reaction typically involves the base-catalyzed reaction between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone. innovareacademics.in This intermediate can then undergo oxidative cyclization to yield the flavone.

For the synthesis of this compound, the starting materials would be 1-(5-ethyl-2-hydroxyphenyl)ethan-1-one and 4-hydroxybenzaldehyde. The initial condensation reaction forms the corresponding 2'-hydroxychalcone. Subsequent treatment with an oxidizing agent, such as iodine in dimethyl sulfoxide (B87167) (DMSO), facilitates the cyclization to the final flavone product. innovareacademics.in Various catalysts and reaction conditions can be employed for the Claisen-Schmidt condensation, including solid sodium hydroxide (B78521) under solvent-free conditions, which can lead to high yields. nih.gov

Table 1: Key Reactions in Claisen-Schmidt Condensation Route

| Step | Reactants | Key Intermediate/Product | Reagents and Conditions |

| 1 | 1-(5-ethyl-2-hydroxyphenyl)ethan-1-one, 4-hydroxybenzaldehyde | 1-(5-ethyl-2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (a 2'-hydroxychalcone) | Base catalyst (e.g., NaOH, KOH) |

| 2 | 1-(5-ethyl-2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | This compound | Oxidizing agent (e.g., I₂/DMSO) |

Baker-Venkataraman Rearrangement Pathways

The Baker-Venkataraman rearrangement is another classical and widely used method for the synthesis of flavones. innovareacademics.inwikipedia.orgorganic-chemistry.org This reaction involves the intramolecular acyl transfer of a 2-acyloxyacetophenone in the presence of a base to form a 1,3-diketone. wikipedia.orgorganic-chemistry.org This diketone intermediate then undergoes acid-catalyzed cyclodehydration to afford the flavone.

To synthesize this compound via this pathway, 1-(5-ethyl-2-hydroxyphenyl)ethan-1-one would first be acylated with 4-hydroxybenzoyl chloride (or a protected version) to give the corresponding 2-acyloxyacetophenone. Treatment of this ester with a base, such as potassium carbonate in acetone (B3395972) or lithium bis(trimethylsilyl)amide, induces the rearrangement to the 1-(5-ethyl-2-hydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione. wikipedia.orgmdpi.com Subsequent cyclization under acidic conditions yields the target flavone. innovareacademics.inwikipedia.org A modified Baker-Venkataraman rearrangement can also be employed where the 1,3-diketone is formed directly by reacting the o-hydroxyacetophenone with an aroyl chloride in the presence of a base. mdpi.comuclan.ac.uk

Table 2: Key Steps in Baker-Venkataraman Rearrangement

| Step | Starting Material | Intermediate | Product | Reagents and Conditions |

| 1 | 1-(5-ethyl-2-hydroxyphenyl)ethan-1-one | 2-acetyl-4-ethylphenyl 4-hydroxybenzoate | - | 4-Hydroxybenzoyl chloride, Base |

| 2 | 2-acetyl-4-ethylphenyl 4-hydroxybenzoate | 1-(5-ethyl-2-hydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione | - | Base (e.g., K₂CO₃, LiHMDS) |

| 3 | 1-(5-ethyl-2-hydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione | - | This compound | Acid (for cyclodehydration) |

Other Established Synthetic Routes to Flavones

Besides the Claisen-Schmidt condensation and Baker-Venkataraman rearrangement, other methods for flavone synthesis exist, although they are less commonly reported for this specific substitution pattern. These include the Allan-Robinson reaction and the Wittig reaction. innovareacademics.in The Allan-Robinson reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form a flavone. innovareacademics.in An intramolecular Wittig reaction provides another route to the flavone scaffold. innovareacademics.in

Semisynthetic Preparation from Related Precursors

Semisynthetic approaches can be employed when a closely related natural or synthetic precursor is available. For instance, if a flavone with a different substituent at the 6-position or a different hydroxylation pattern on the B-ring is accessible, it could potentially be modified to yield this compound. However, specific examples of a semisynthetic route to this compound are not prominently described in the reviewed literature. Flavopiridol, a semisynthetic flavone, is an example of how natural product structures can be modified for specific applications. mdpi.com

Structural Modification and Derivatization Strategies of this compound

Once the this compound scaffold is obtained, further structural modifications can be performed to explore its chemical space and potential biological activities. These modifications often target the hydroxyl group or the core aromatic rings.

Hydroxylation and Alkylation Reactions on the Flavone Core

The hydroxyl group at the 4'-position of this compound is a prime site for derivatization. Alkylation reactions, for instance, can be carried out by reacting the flavone with an alkyl halide in the presence of a base like anhydrous potassium carbonate. innovareacademics.in This would yield the corresponding 4'-alkoxy derivative.

Hydroxylation of the flavone core is another potential modification. While direct hydroxylation of the flavone ring can be challenging, certain enzymatic or microbial transformation methods have been shown to introduce hydroxyl groups at various positions on the flavonoid skeleton. rushim.rumdpi.com For instance, some fungal strains are capable of hydroxylating flavanones at different positions. mdpi.com The position and number of hydroxyl groups on a flavone can significantly influence its biological functions. researchgate.net

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Potential Product |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 6-Ethyl-4'-alkoxyflavone |

| Acylation | Acyl chloride, Base (e.g., Pyridine) | 4-oxo-2-phenyl-4H-chromen-4'-yl acetate (B1210297) derivative |

Glycosylation and Esterification at Hydroxyl Groups

The 4'-hydroxyl group of this compound is a prime site for chemical modification through glycosylation and esterification. These reactions can alter the molecule's physicochemical properties.

Glycosylation: The attachment of sugar moieties to the flavonoid core is a common strategy. In nature, flavonoids are often found in their glycosylated forms. mdpi.com Enzymatic and chemical methods can be employed for the glycosylation of the 4'-hydroxyl group. Biocatalysis using specific glycosyltransferases can offer high regioselectivity and stereoselectivity. Chemical glycosylation often involves the reaction of the flavonoid with an activated sugar donor, such as a glycosyl halide or trichloroacetimidate, under the presence of a suitable promoter.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. byjus.com This process, known as esterification, is typically catalyzed by an acid, like sulfuric acid, or promoted by a coupling agent. masterorganicchemistry.comorganic-chemistry.org The choice of the acylating agent allows for the introduction of a wide variety of ester functionalities, thereby enabling fine-tuning of the molecule's properties.

| Modification | General Method | Reagents | Potential Outcome |

| Glycosylation | Enzymatic or Chemical Synthesis | Glycosyltransferases, Glycosyl halides | Altered solubility and bioavailability |

| Esterification | Acid-catalyzed reaction or use of acylating agents | Carboxylic acids, Acyl chlorides, Anhydrides | Modified lipophilicity and stability |

Halogenation, Nitration, and Amine Introduction Approaches

Introducing halogens, nitro groups, and amines onto the flavone scaffold can significantly influence its electronic properties and biological activities.

Halogenation: The introduction of halogen atoms such as chlorine, bromine, or fluorine onto the flavone skeleton is a key synthetic modification. nih.gov The standard synthetic route often involves using already halogenated starting materials. nih.gov However, direct halogenation of the flavone core is also possible, though it can present challenges with regioselectivity. nih.govresearchgate.net Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used. researchgate.net The position of halogenation is directed by the existing substituents on the aromatic rings. For instance, the electron-donating hydroxyl group can activate the aromatic ring towards electrophilic substitution. The development of greener halogenation methods, including enzymatic and microbial approaches, is an area of active research to avoid toxic reagents and harsh conditions. nih.govresearchgate.net

Nitration: Nitration of flavonoids is a common method to introduce a nitro group, which can subsequently be reduced to an amino group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the substitution pattern of the flavone. For 7-hydroxyflavone, nitration has been shown to occur at the 8-position. acs.org

Amine Introduction: The introduction of amino groups can be achieved through the reduction of a nitro group, commonly using reducing agents like tin(II) chloride or catalytic hydrogenation. Another approach is through nucleophilic aromatic substitution on a halogenated flavone, or through modern cross-coupling reactions like the Buchwald-Hartwig amination. acs.org The introduction of an amino group can be beneficial for creating derivatives with improved properties. mdpi.com For example, aminoflavonoids have been investigated for various biological activities. mdpi.com

| Functionalization | Typical Reagents | Key Considerations |

| Halogenation | N-Halosuccinimides (NBS, NCS), Elemental Halogens | Regioselectivity, Reaction conditions (acidic vs. basic) nih.govwikipedia.org |

| Nitration | Nitric Acid/Sulfuric Acid | Directing effects of existing substituents acs.org |

| Amine Introduction | Reduction of nitro group (e.g., SnCl2, H2/Pd), Buchwald-Hartwig amination | Precursor availability (nitro or halo-flavone) acs.orgmdpi.com |

Regioselective Synthesis and Stereochemical Considerations for Analogues

The synthesis of a specific flavone isomer like this compound requires precise control over the placement of substituents, a concept known as regioselectivity.

Regioselective Synthesis: Several classical methods for flavone synthesis, such as the Allan-Robinson synthesis and the Baker-Venkataraman rearrangement, offer pathways to achieve regioselectivity. innovareacademics.in The choice of appropriately substituted starting materials is crucial. For this compound, a key intermediate would be a 2'-hydroxyacetophenone derivative with an ethyl group at the 5'-position (which becomes the 6-position of the flavone). This would then be reacted with a 4-hydroxybenzoyl derivative. The oxidative cyclization of chalcone (B49325) precursors is a widely used method for forming the flavone core. mdpi.cominnovareacademics.in The use of specific catalysts can influence the regioselectivity of the cyclization, favoring the formation of the desired flavone over other isomers like aurones. lookchem.com

Stereochemical Considerations for Analogues: While this compound itself is achiral, the synthesis of its analogues can introduce stereocenters. For example, reduction of the C2-C3 double bond of the flavone ring leads to the formation of a flavanone (B1672756), which has a stereocenter at the C2 position. The stereochemistry at this position is critical and can be controlled using stereoselective synthesis methods. hebmu.edu.cn Chalcone-flavanone isomerase enzymes, for instance, specifically produce (2S)-flavanones. hebmu.edu.cn Asymmetric epoxidation of the chalcone precursor followed by ring closure is another strategy to introduce chirality in a controlled manner. hebmu.edu.cn The stereochemistry of flavonoid analogues is a significant factor influencing their interaction with biological targets. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of flavonoids aims to develop more environmentally benign and efficient processes. benthamdirect.com

Several green approaches have been explored for the synthesis of the flavone scaffold, which are applicable to the production of this compound. These include:

Solvent-free reactions: Performing reactions in the absence of a solvent, for example, by solid-state trituration for the Claisen-Schmidt condensation to form the chalcone precursor, reduces volatile organic compound emissions. innovareacademics.inbenthamdirect.comresearchgate.net

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netijpsr.com

Green catalysts: The use of reusable and less toxic catalysts is a cornerstone of green chemistry. Examples include the use of iodine in dimethyl sulfoxide (DMSO) for the cyclization of chalcones, or the use of solid-supported catalysts like silica (B1680970) gel-supported NaHSO4. researchgate.netinnovareacademics.inresearchgate.net Biocatalysts, such as enzymes, are also being explored for their high efficiency and selectivity under mild conditions. rsc.org

Use of greener solvents: When solvents are necessary, the use of more environmentally friendly options like water or polyethylene (B3416737) glycol (PEG) is preferred over hazardous organic solvents. bhu.ac.in

The adoption of these green chemistry principles not only minimizes the environmental impact of flavonoid synthesis but can also lead to more economical and scalable production processes. benthamdirect.com

| Green Chemistry Approach | Example | Benefit |

| Solvent-free Synthesis | Solid-state trituration for chalcone synthesis innovareacademics.inbenthamdirect.com | Reduced solvent waste |

| Microwave Irradiation | Microwave-assisted cyclization of chalcones researchgate.netijpsr.com | Faster reaction times, higher yields |

| Green Catalysts | I2/DMSO, solid-supported catalysts, biocatalysts innovareacademics.inresearchgate.netrsc.org | Reduced toxicity, reusability |

| Greener Solvents | Water, Polyethylene Glycol (PEG) bhu.ac.in | Reduced environmental and health hazards |

Biosynthesis, Natural Occurrence, and Isolation of 6 Ethyl 4 Hydroxyflavone

Biological Sources and Distribution

Occurrence in Plant Species and Genus Identification

There are no documented findings of 6-Ethyl-4'-hydroxyflavone in any plant species. The core 4'-hydroxyflavone (B191507) structure is found in various plants. For instance, different 4'-hydroxyflavones are present in the roots of Scutellaria baicalensis and the leaves of several other Scutellaria species. frontiersin.orgfrontiersin.orgbiocrick.com Additionally, 6-hydroxyflavone (B191506), a structurally related compound, has been isolated from the leaves of Barleria prionitis. ncats.io However, the specific combination of a 4'-hydroxyl group and a 6-ethyl group on the flavone (B191248) backbone has not been reported as a natural product. The process of isolating flavonoids from plant material typically involves extraction with solvents of varying polarities, followed by chromatographic separation. researchgate.netscholarsresearchlibrary.com

Presence in Fungi, Bacteria, or Other Microbial Systems

The natural occurrence of this compound has not been identified in fungi, bacteria, or other microbial systems. While microorganisms, such as certain species of Aspergillus and Streptomyces, are known to biotransform and metabolize flavonoids, they have not been shown to produce ethylated flavones. nih.gov Fungi and bacteria do possess diverse enzymatic machinery, including esterases and aminotransferases, capable of modifying a wide range of chemical structures. nih.govmdpi.comgenome.jp Some radical S-adenosyl-l-methionine (SAM) enzymes, found in bacteria, are known to catalyze chemically complex reactions, but their involvement in flavonoid ethylation is not documented. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of flavonoids is a complex process that originates from primary metabolic pathways. wikipedia.org Although this compound is not a known natural product, its theoretical formation would involve the core flavonoid biosynthetic pathway followed by a unique modification step.

Involvement of the Phenylpropanoid Pathway

The foundational steps for creating the characteristic C6-C3-C6 skeleton of flavonoids occur via the phenylpropanoid pathway. univie.ac.atmdpi.comnih.gov This pathway begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted into 4-coumaroyl-CoA, a key precursor for flavonoid synthesis. This initial phase is often referred to as the general phenylpropanoid pathway and sets the stage for the diversification of phenolic compounds.

Key Enzymes: Chalcone (B49325) Synthases, Chalcone Isomerases, Flavone Synthases

The formation of the flavone backbone from the phenylpropanoid precursor involves several key enzymes:

Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, specifically naringenin (B18129) chalcone.

Chalcone Isomerase (CHI): Following its synthesis, the chalcone is cyclized by chalcone isomerase to form a flavanone (B1672756), in this case, naringenin (5,7,4'-trihydroxyflavanone).

Flavone Synthase (FNS): The final step in forming the flavone core involves the introduction of a double bond into the C-ring of the flavanone. Flavone synthase catalyzes the desaturation of the flavanone (naringenin) to produce the corresponding flavone, apigenin (B1666066) (5,7,4'-trihydroxyflavone).

To arrive at the 4'-hydroxyflavone backbone, further enzymatic steps would be required to remove the hydroxyl groups at positions 5 and 7 of apigenin.

Post-Cyclization Modification Enzymes Relevant to this compound Structure

The most significant hypothetical step in the biosynthesis of this compound would be the addition of an ethyl group at the C-6 position of the 4'-hydroxyflavone core. In natural product biosynthesis, alkyl groups are typically transferred by alkyltransferase enzymes, which often use S-adenosyl methionine (SAM) as a methyl donor. The transfer of an ethyl group is far less common. It would necessitate a specialized enzyme, an "ethyltransferase," capable of utilizing a donor molecule like S-adenosyl-L-ethionine (SAE) to attach an ethyl group to the flavonoid A-ring. No such enzyme has been identified for flavonoid biosynthesis in any organism.

Advanced Isolation and Purification Techniques from Complex Natural Matrices

The isolation of pure flavonoids from complex natural sources, such as plant tissues, is a multi-step process requiring sophisticated extraction and purification technologies. Modern techniques are designed to be faster, more efficient, and more environmentally friendly than traditional methods. nih.gov These advanced methods are crucial for obtaining high-purity compounds for research or commercial purposes. frontiersin.org

Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Countercurrent Chromatography)

Chromatography is the cornerstone of purification for complex mixtures. High-performance liquid chromatography (HPLC) and countercurrent chromatography (CCC) are two powerful, complementary techniques for the separation of flavonoids.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for the final purification and analysis of flavonoids. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of compounds between the two phases. For flavonoids, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile (B52724) or water/methanol), is most common.

Preparative HPLC can be used to isolate milligram to gram quantities of pure compounds. For instance, six different flavonoids were successfully isolated from an extract of Dipteryx odorata using a semi-preparative HPLC system. researchgate.net The separation of luteolin-7-O-glucoside, rutin, quercitrin, luteolin (B72000), and apigenin from Pteris cretica was achieved using an optimized HPLC method, demonstrating its high-resolution capability. mdpi.com

Table 1: Example of HPLC Conditions for Flavonoid Separation from Pteris cretica Extract

| Parameter | Condition |

|---|---|

| Column | Not specified in abstract |

| Mobile Phase | Gradient of ethanol (B145695) and water |

| Detection | Not specified in abstract |

| Key Finding | Optimized conditions yielded 4.71 ± 0.04% total flavonoids, which was higher than traditional heat reflux extraction. mdpi.com |

Countercurrent Chromatography (CCC)

CCC is a form of liquid-liquid partition chromatography that uses two immiscible liquid phases without a solid support matrix, which eliminates the irreversible adsorption of the sample onto a solid stationary phase. patsnap.com This technique is particularly well-suited for the preparative-scale separation of natural products. The selection of a suitable two-phase solvent system is critical for a successful separation.

High-speed counter-current chromatography (HSCCC) has been effectively used to separate and purify various flavonoids. For example, genistein (B1671435) and daidzein (B1669772) were isolated from Hericium erinaceum mycelium using a chloroform-dichloromethane-methanol-water (4:2:3:2, v/v/v/v) solvent system, yielding compounds with purities of 95.7% and 97.3%, respectively. researchgate.net In another application, a one-step HPCCC separation of an ethanolic peanut hull extract yielded luteolin and eriodictyol (B191197) with purities over 96%. mdpi.com

Table 2: Example of HSCCC Application for Flavonoid Isolation

| Parameter | Value |

|---|---|

| Target Compounds | Genistein, Daidzein |

| Source | Hericium erinaceum mycelium |

| Solvent System | Chloroform-dichloromethane-methanol-water (4:2:3:2, v/v/v/v) |

| Yield (from 150 mg extract) | Genistein: 23 mg (95.7% purity), Daidzein: 18 mg (97.3% purity) |

| Reference | researchgate.net |

Extraction Methods (e.g., Supercritical Fluid Extraction, Ultrasound-Assisted Extraction, Microwave-Assisted Extraction)

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. mdpi.com SC-CO₂ is non-toxic, non-flammable, and easily removed from the extract. mdpi.com Its solvating power can be tuned by changing the pressure and temperature. Since CO₂ is non-polar, a polar co-solvent (modifier), such as ethanol or methanol, is often added to efficiently extract more polar compounds like flavonoids. tind.ionih.gov An optimized SFE process for flavonoids from hops found that a temperature of 50 °C, pressure of 25 MPa, and 80% ethanol as a modifier provided the maximum yield. nih.gov

Table 3: Optimized SFE Conditions for Flavonoid Extraction from Pomelo Peel

| Parameter | Optimal Value |

|---|---|

| Temperature | 80 °C |

| Pressure | 39 MPa |

| Static Extraction Time | 49 min |

| Modifier | 85% Ethanol |

| Result | Experimental yield of 2.37% total flavonoids. mdpi.com |

Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the cell walls of the plant material generates microjets that disrupt the cell structure, enhancing the release of intracellular compounds into the solvent. tandfonline.comscielo.org.ar Key parameters influencing UAE efficiency include solvent choice, liquid-to-solid ratio, temperature, and time. For flavonoids from Camellia fascicularis leaves, optimal conditions were found to be a liquid-to-raw-material ratio of 60 mL/g, 40% ethanol, a temperature of 72.3°C, and a time of 1.6 hours, yielding 4.765% flavonoids. tandfonline.com

Table 4: Comparison of Optimized UAE Conditions for Flavonoids

| Source Material | Optimal Conditions | Flavonoid Yield | Reference |

|---|---|---|---|

| Ruby S apple peel | 20 °C, 25.30 min, 50% ethanol | Maximized TFC (value not specified) | nih.gov |

| Pteris cretica L. | 74.27 °C, 45.94 min, 56.74% ethanol, 33.69 mL/g ratio | 4.71 ± 0.04% | mdpi.com |

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and water molecules within the plant matrix. researchgate.net This rapid, localized heating causes internal pressure to build up, leading to the rupture of cell walls and the efficient release of phytochemicals into the solvent. ncsu.edu This method significantly reduces extraction time and solvent volume compared to conventional methods. nih.gov The extraction of flavonoids from Phyllostachys heterocycla leaves was optimized with 78.1% ethanol, an extraction time of 24.9 min, and a microwave power of 559 W. ncsu.edu

Table 5: Optimized MAE Conditions for Flavonoid Extraction

| Source Material | Optimal Conditions | Flavonoid Yield | Reference |

|---|---|---|---|

| Syzygium nervosum fruits | 350 W, 38 min, 1:35 g/mL ratio (ethanol) | 1409 ± 24 µg/g dry sample | mdpi.com |

| Perilla Frutescens leaves | 600 W, 23 min, 1:16.5 ratio, pH 8.4 | Maximized yield (value not specified) | nih.gov |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A thorough review of publicly available scientific databases and literature has revealed a significant gap in the chemical characterization of the specific flavone derivative, this compound. Despite extensive searches for experimental data pertaining to its structural elucidation, no specific information was found regarding its Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) profiles.

The requested detailed analysis, which includes Proton (¹H) and Carbon-13 (¹³C) NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS), could not be compiled. These advanced analytical methods are crucial for the unambiguous confirmation of a chemical structure, including the precise assignment of proton and carbon signals, the connectivity between atoms, and the spatial relationships within the molecule. Furthermore, mass spectrometry techniques are essential for determining the exact molecular weight and for understanding the compound's fragmentation patterns under specific conditions.

While extensive spectroscopic data exists for structurally related compounds such as 6-hydroxyflavone and 4'-hydroxyflavone, this information cannot be directly extrapolated to this compound. The presence of an ethyl group at the 6-position and a hydroxyl group at the 4'-position would induce unique shifts in the NMR spectra and specific fragmentation pathways in mass spectrometry that cannot be accurately predicted without experimental data.

Consequently, the creation of an article detailing the advanced spectroscopic and structural elucidation of this compound is not possible at this time. The synthesis and subsequent detailed spectroscopic characterization of this compound have not been reported in the accessible scientific literature. Until such research is conducted and published, a comprehensive and scientifically accurate analysis as per the requested outline cannot be provided.

Advanced Spectroscopic and Structural Elucidation Methodologies for 6 Ethyl 4 Hydroxyflavone

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the molecule's chemical bonds. For 6-Ethyl-4'-hydroxyflavone, the IR spectrum is characterized by absorption bands corresponding to its key structural features: the hydroxyl group, the carbonyl group of the chromone (B188151) ring, the aromatic rings, the ether linkage, and the ethyl substituent.

The analysis of the IR spectrum allows for the unequivocal identification of these functional groups. The O-H stretching vibration of the 4'-hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration of the γ-pyrone ring is a strong, sharp band, characteristically appearing between 1610 and 1650 cm⁻¹. Conjugation with the aromatic system typically shifts this absorption to a lower wavenumber compared to a simple ketone.

Vibrations associated with the aromatic C=C bonds of the A and B rings produce a series of sharp bands in the 1450-1610 cm⁻¹ region. The asymmetric C-O-C stretching of the pyran ring is typically found around 1250-1350 cm⁻¹, while the symmetric stretch appears at a lower frequency, near 1000-1100 cm⁻¹. The presence of the 6-ethyl group is confirmed by C-H stretching vibrations (aliphatic) just below 3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1460 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous flavonoid structures.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound Data are predicted based on characteristic frequencies for flavones and related substituted compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | Phenolic Hydroxyl (-OH) | 3200 - 3600 | Broad, Strong |

| C-H Stretching (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretching (Aliphatic) | Ethyl (-CH₂CH₃) | 2850 - 2980 | Medium |

| C=O Stretching | γ-Pyrone Carbonyl | 1610 - 1650 | Strong |

| C=C Stretching | Aromatic Rings | 1450 - 1610 | Medium-Strong |

| C-H Bending | Ethyl (-CH₂CH₃) | 1375 - 1460 | Medium |

| C-O-C Asymmetric Stretching | Pyran Ether | 1250 - 1350 | Strong |

| C-O Stretching | Phenolic Hydroxyl (-OH) | 1150 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the conjugated systems within a molecule by measuring electronic transitions from ground states to excited states. The flavone (B191248) skeleton contains two primary chromophoric systems: the benzoyl system (A-ring and the carbonyl group) and the cinnamoyl system (B-ring conjugated with the C-ring).

The UV-Vis spectrum of flavones typically displays two major absorption bands:

Band I , appearing in the 300–380 nm range, is associated with the π → π* electronic transitions within the cinnamoyl system (Ring B and the C3-C4-carbonyl portion of Ring C). The position of this band is highly sensitive to the substitution pattern on the B-ring.

Band II , observed in the 240–280 nm range, corresponds to π → π* transitions within the benzoyl system (Ring A).

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound Data are predicted based on typical values for substituted flavones.

| Absorption Band | Associated Chromophore System | Typical λmax Range (nm) | Expected Electronic Transition |

| Band I | Cinnamoyl (B + C Rings) | 310 - 350 | π → π |

| Band II | Benzoyl (A Ring) | 250 - 280 | π → π |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. nih.govwikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, it is possible to elucidate its absolute stereochemistry, solid-state conformation, bond lengths, bond angles, and intermolecular interactions. nih.gov

The flavone backbone is largely planar, particularly the chromone (A and C rings) portion. However, there is typically a degree of torsional freedom between the C2 of the C-ring and the C1' of the B-ring. X-ray crystallographic analysis would reveal the exact dihedral angle between the plane of the chromone system and the 4'-hydroxyphenyl B-ring. This conformation is influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding and π-π stacking. acs.org

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of data that would be obtained from such an analysis, using data from a related flavonoid as an example for illustrative purposes.

Table 3: Illustrative Crystallographic Data Parameters for a Flavonoid Compound This table presents example data to demonstrate the parameters obtained from an X-ray crystallography experiment.

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₇H₁₄O₃ |

| Formula Weight | The mass of one mole of the compound. | 266.29 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 11.1 Å, b = 10.2 Å, c = 13.2 Å, β = 113.4° |

| Volume | The volume of the unit cell. | 1375 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.285 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | 0.045 |

Computational Chemistry and Molecular Modeling of 6 Ethyl 4 Hydroxyflavone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic properties and reactivity of molecules. For 6-Ethyl-4'-hydroxyflavone, these calculations provide a deep understanding of its intrinsic chemical nature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

For flavonoid derivatives, the distribution of HOMO and LUMO is typically spread across the chromone (B188151) and phenyl rings. The HOMO is often associated with the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. In the case of this compound, the hydroxyl group at the 4'-position is expected to influence the electron density of the B-ring, while the ethyl group at the 6-position on the A-ring can also modulate the electronic properties.

Various reactivity descriptors can be derived from the HOMO and LUMO energies, providing quantitative measures of a molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η) where μ is the chemical potential (μ = -χ).

Below is a hypothetical data table illustrating the kind of results obtained from such calculations for this compound compared to its parent compound, flavone (B191248).

| Descriptor | This compound (Hypothetical Values) | Flavone (Reference Values) |

| EHOMO (eV) | -5.80 | -6.20 |

| ELUMO (eV) | -1.90 | -2.10 |

| HOMO-LUMO Gap (eV) | 3.90 | 4.10 |

| Ionization Potential (eV) | 5.80 | 6.20 |

| Electron Affinity (eV) | 1.90 | 2.10 |

| Electronegativity (χ) | 3.85 | 4.15 |

| Chemical Hardness (η) | 1.95 | 2.05 |

Note: These are illustrative values and would need to be confirmed by specific quantum chemical calculations.

Electrostatic Potential Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. wolfram.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are crucial. The MEP map is colored to indicate regions of different electrostatic potential: red typically represents areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. wolfram.com

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen of the C-ring and the hydroxyl group on the B-ring, making these sites potential hydrogen bond acceptors. The hydrogen of the hydroxyl group would be a region of positive potential, making it a potential hydrogen bond donor. The ethyl group is generally non-polar and would have a more neutral potential.

Analysis of the Mulliken atomic charges, derived from quantum chemical calculations, provides a quantitative measure of the partial charge on each atom in the molecule. eco-vector.com This data complements the MEP map by providing specific numerical values for the charge distribution. For example, the oxygen atoms of the carbonyl and hydroxyl groups would have significant negative partial charges, while the attached carbon and hydrogen atoms would have positive partial charges.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and how it behaves in a dynamic environment, such as in solution or when bound to a biological target.

The planarity of the flavone core is a key feature, but some degree of torsional freedom exists, particularly around the bond connecting the B-ring to the C-ring. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations. The ethyl group at the 6-position may also exhibit rotational freedom. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its ability to fit into the binding site of a receptor or enzyme.

When studying the interaction of this compound with a biomolecule, MD simulations can reveal the stability of the ligand-protein complex, the specific interactions that are maintained over time (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes that occur in either the ligand or the protein upon binding.

In Silico Prediction of Biological Activities and Target Interactions (Excluding human outcomes)

Computational tools can be used to predict the potential biological activities of a compound based on its chemical structure. One such approach is the Prediction of Activity Spectra for Substances (PASS). The PASS algorithm analyzes the structure of a compound and compares it to a large database of known biologically active substances to predict a spectrum of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi). mdpi.comnih.gov

For this compound, a PASS prediction might suggest a range of activities commonly associated with flavonoids, such as antioxidant, anti-inflammatory, or enzyme inhibitory properties. mdpi.comnih.gov For instance, a study on flavone and its hydroxylated derivatives using PASS online predicted activities such as kinase inhibition and vasoprotective potential. mdpi.comnih.govresearchgate.net

It is important to note that these are probabilistic predictions and require experimental validation. However, they can be valuable in guiding further research by highlighting the most likely biological targets for a given compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jddtonline.info These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

A QSAR study involving this compound would require a dataset of structurally related analogues with measured biological activity against a specific target. The molecular descriptors used in such a study could include:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular weight, molar volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogues of this compound. This allows for the rational design of more potent compounds by identifying the structural features that are most important for activity. For example, a QSAR study on flavonoid derivatives might reveal that the presence of a hydroxyl group at a specific position and a certain degree of hydrophobicity are key for high activity. jddtonline.info

Molecular Docking Studies with Relevant Biomolecular Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound, docking studies could be performed with various enzymes and receptors that are known to be modulated by flavonoids. Examples of potential targets include:

Kinases: Enzymes involved in cell signaling pathways.

Oxidoreductases: Such as xanthine (B1682287) oxidase. nih.gov

Cytochrome P450 enzymes: Involved in metabolism. biocrick.com

Nuclear receptors: Such as NR4A1. mdpi.com

The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results of a docking study can provide a plausible binding mode for this compound, identifying the key amino acid residues involved in the interaction. For example, the hydroxyl group at the 4'-position might form a hydrogen bond with a polar residue in the binding pocket, while the flavone core and the ethyl group could engage in hydrophobic and van der Waals interactions.

A hypothetical docking result for this compound with a generic enzyme active site is presented in the table below.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr234, Ser156, Leu345, Phe348 |

| Key Interactions | Hydrogen bond with Ser156 (OH group), Pi-pi stacking with Tyr234, Hydrophobic interactions with Leu345 and Phe348 |

Note: These are illustrative values and would depend on the specific protein target.

Such studies can provide valuable hypotheses about the mechanism of action of this compound and guide the design of experiments to verify these predictions.

Preclinical Investigations of Biological Activities of 6 Ethyl 4 Hydroxyflavone

Anti-inflammatory Pathways and Immunomodulatory Effects

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT) in Cultured Cells:The effect of 6-Ethyl-4'-hydroxyflavone on these critical inflammatory signaling pathways has not been reported in the available scientific literature.

While extensive research exists for structurally related flavonoids, such as 6-hydroxyflavone (B191506) and other 4'-hydroxyflavone (B191507) derivatives, these findings cannot be attributed to this compound without direct experimental evidence. The introduction of an ethyl group at the 6-position of the flavone (B191248) backbone represents a specific structural modification that would necessitate dedicated studies to determine its influence on biological activity.

Therefore, this article cannot be completed as requested while adhering to the principles of scientific accuracy and strict focus on the specified compound. Further research is required to elucidate the potential preclinical biological activities of this compound.

Preclinical In Vivo Anti-inflammatory Models (e.g., rodent paw edema, acute inflammation models)

While direct in vivo anti-inflammatory studies on this compound are not available, research on related dihydroxyflavones has demonstrated significant anti-inflammatory effects in established animal models. In studies utilizing the carrageenan-induced paw edema model in rodents, a standard for assessing acute inflammation, various dihydroxyflavone compounds have shown a dose- and time-dependent reduction in paw swelling nih.gov. This model mimics the early phase of inflammation nih.gov.

For instance, treatment with certain dihydroxyflavones resulted in a substantial inhibition of inflammation, with some derivatives producing up to an 88% reduction in paw edema nih.gov. The second phase of edema in this model is associated with the release of inflammatory mediators like prostaglandins, and the effectiveness of these compounds suggests an inhibitory action on these pathways, similar to clinically effective anti-inflammatory drugs nih.gov. These findings underscore the potential of the flavone scaffold in mitigating acute inflammatory responses.

Anti-proliferative and Apoptotic Effects in Cancer Cell Lines

The anti-cancer potential of flavonoids, including various flavones, has been a significant area of research. These compounds have been shown to impact multiple stages of carcinogenesis, including inhibiting cell proliferation and inducing apoptosis in various cancer cell lines semanticscholar.org.

Numerous studies have demonstrated the antiproliferative activities of flavones against a range of human cancer cell lines nih.gov. Synthetic methoxylated flavones, which are structurally related to this compound, have exhibited strong antiproliferative effects nih.gov. The inhibitory concentration (IC50) values for some of these compounds were found to be below 10 micromolar, indicating potent activity nih.gov. Hydroxylated flavones have also shown greater antiproliferative activities compared to flavanones nih.gov.

The following table summarizes the anti-proliferative activity of selected flavones against various cancer cell lines, illustrating the potential of this class of compounds.

| Flavone Derivative | Cancer Cell Line | IC50 (µM) |

| M1 | MCF7 (Breast) | 35.9 semanticscholar.org |

| M3 | OVCAR-3 (Ovarian) | 44.7 semanticscholar.org |

| M14 | HCT116 (Colon) | 4.6 semanticscholar.org |

| M7 | SKOV (Ovarian) | 15.6 semanticscholar.org |

| M15 | OVCAR-3 (Ovarian) | 45.6 semanticscholar.org |

Flavonoids are known to induce apoptosis, a form of programmed cell death, in cancer cells through various molecular mechanisms nih.govmdpi.com. This is a key approach in cancer treatment nih.gov. The induction of apoptosis by flavones often involves the activation of caspases, a family of proteases crucial for the execution of apoptosis nih.gov.

One of the key substrates for caspases is Poly(ADP-ribose) polymerase (PARP) nih.gov. The cleavage of PARP by caspases is a hallmark of apoptosis and serves to prevent DNA repair, ensuring the cell proceeds towards death nih.govnih.gov. Studies on related flavones have shown that their anti-proliferative effects are mediated through the cleavage of PARP rsc.org.

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Flavones have been shown to trigger both. For instance, some flavones can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation mdpi.com.

In addition to inducing apoptosis, flavones can inhibit cancer cell proliferation by causing cell cycle arrest at different phases nih.govnih.gov. This prevents cancer cells from dividing and growing. For example, 6-methoxyflavone has been shown to induce S-phase arrest in HeLa cervical cancer cells nih.gov. This was achieved through the CCNA2/CDK2/p21CIP1 signaling pathway nih.gov. Other related hexamethoxyflavones have been observed to induce a subtle arrest at the G2/M phase in triple-negative breast cancer cell lines nih.gov. These effects are often linked to the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs) mdpi.com.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis nih.govmdpi.com. Flavonoids have demonstrated significant anti-angiogenic properties nih.govnih.gov. They can inhibit the proliferation and migration of endothelial cells, which are key steps in angiogenesis nih.gov.

The anti-angiogenic effects of flavonoids are often attributed to their ability to interfere with key signaling pathways involved in angiogenesis, such as the VEGF (vascular endothelial growth factor) signaling pathway mdpi.commdpi.com. For instance, some flavones have been shown to downregulate the expression of VEGF and other pro-angiogenic factors nih.gov. In vitro and ex vivo assays, such as the chick chorioallantoic membrane (CAM) assay, have been used to demonstrate the anti-angiogenic potential of various flavonoids nih.govnih.gov.

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Flavonoids have been shown to inhibit the metastatic and invasive potential of cancer cells in cellular models nih.govnih.gov. For example, a flavone derivative from Indigofera aspalathoides was found to reduce cancer cell migration and invasion nih.gov. This was associated with the downregulation of metastasis-related proteins such as matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues nih.gov. Furthermore, some flavones can suppress the epithelial-mesenchymal transition (EMT), a key process in the initiation of metastasis nih.gov.

Synergistic Effects with Established Anti-cancer Agents in Preclinical Models

There are currently no published preclinical studies investigating the synergistic effects of this compound with established anti-cancer agents. While research into other flavonoid compounds has demonstrated synergistic potential with chemotherapeutic drugs, specific data for this compound is not available. For instance, studies on the related compound, 6-hydroxyflavone, have explored its effects when co-administered with cisplatin, but these findings cannot be extrapolated to this compound. researchgate.netresearchgate.netnih.gov The broader class of flavonoids has been noted for its potential to enhance the efficacy of drugs like paclitaxel, though again, this is a general observation and not specific to this compound. nih.govnih.govresearchgate.net

Neuroprotective Potential and Central Nervous System Interactions

Comprehensive searches have not yielded any preclinical data on the neuroprotective potential or central nervous system interactions of this compound.

Protection Against Oxidative Stress and Excitotoxicity in Neuronal Cell Models

No studies were found that specifically examine the ability of this compound to protect against oxidative stress or excitotoxicity in neuronal cell models. The neuroprotective effects of other flavonoids, such as 3',4'-dihydroxyflavone and 5,7-dihydroxychromone, have been investigated in cell lines like SH-SY5Y and BV2 microglia against various neurotoxins, but this research does not extend to this compound. nih.govnih.govnih.govmdpi.comnih.govmdpi.comresearchgate.net

Anti-Neuroinflammatory Effects in Microglial and Astrocyte Models

There is no available research on the anti-neuroinflammatory effects of this compound in microglial or astrocyte models. While the anti-inflammatory properties of other flavonoids, such as amentoflavone and kolaviron, have been documented in microglial cell lines like BV2, similar investigations for this compound have not been published. ijpsonline.comresearchgate.net Studies on related compounds like 3',4'-dihydroxyflavone have also shown anti-neuroinflammatory activity in microglia. nih.govnih.gov

Modulation of Neurotransmitter Systems in Preclinical Preparations

No preclinical studies have been published that investigate the modulation of neurotransmitter systems by this compound.

Antimicrobial Properties

There is a lack of specific data on the antimicrobial properties of this compound.

Antifungal Activity Against Fungal Strains

There is no specific data available in the scientific literature regarding the antifungal activity of this compound against any fungal strains. Research on other flavonoids has shown a wide range of antifungal and antibiofilm activities. For instance, studies on other flavonoids have explored their efficacy against various pathogenic fungi. However, a study on the structurally related compound, 6-hydroxyflavone, reported that it did not exhibit antibiofilm activity against Candida albicans nih.gov. Without direct experimental evidence, the potential antifungal properties of this compound remain uncharacterized.

Antiviral Activity in Cellular Infection Models

Similarly, there is a lack of specific research on the antiviral activity of this compound in any cellular infection models. Flavonoids as a class are known to possess antiviral properties, acting on various stages of viral infection. researchgate.netnih.gov However, no studies have been published that specifically assess the efficacy of this compound against any particular virus.

Enzyme Inhibition and Activation Studies

No specific data exists on the interaction of this compound with kinases, proteases, or other enzymes.

Kinase Inhibition Profiles (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

There are no published kinase inhibition profiles for this compound. For context, studies on other synthetic flavones have shown significant activity. For example, a class of synthetic 4'-hydroxyflavones has been identified as potent inhibitors of human protein kinase CK2. nih.gov Additionally, the related compound 3,6-dihydroxyflavone has been shown to be a potent inhibitor of JNK1. nih.gov

Protease Modulation (e.g., MMPs, Cysteine Proteases)

Information regarding the modulatory effects of this compound on proteases such as matrix metalloproteinases (MMPs) or cysteine proteases is not available in the current scientific literature.

Other Enzyme-Target Interactions (e.g., Topoisomerases, Xanthine (B1682287) Oxidase)

There are no specific studies detailing the interaction of this compound with enzymes such as topoisomerases or xanthine oxidase.

Receptor Binding and Ligand Affinity Studies

No receptor binding or ligand affinity studies have been published for this compound. Research has been conducted on other hydroxyflavones, investigating their interactions with various receptors. For example, a study on a range of flavone, hydroxyflavones, and dihydroxyflavones examined their binding affinity to the orphan nuclear receptor 4A1 (NR4A1). mdpi.com However, this compound was not included in this investigation. Another study noted that the O-methylated metabolite of 7,8-dihydroxyflavone activates the TrkB receptor. nih.gov

Estrogen Receptor Alpha and Beta Modulation

There are currently no available scientific studies that have examined the interaction of this compound with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The ability of a compound to modulate these receptors is critically dependent on its molecular structure, which determines its binding affinity and whether it acts as an agonist, antagonist, or selective receptor modulator. Without experimental data, the effect of this compound on ERα and ERβ remains unknown.

Other Nuclear Receptor Interactions (e.g., AhR, PPARs)

Similarly, the scientific literature lacks any reports on the interaction of this compound with other nuclear receptors, such as the Aryl hydrocarbon Receptor (AhR) or Peroxisome Proliferator-Activated Receptors (PPARs). Many flavonoids have been shown to interact with these receptors, but the specific effects are highly variable and unpredictable without direct experimental investigation.

Modulation of General Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR, AMPK, Nrf2)

No preclinical data could be found regarding the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR, AMPK, or Nrf2 pathways, by this compound. These pathways are fundamental in regulating cellular processes such as growth, metabolism, and stress response. While various other flavonoids have been demonstrated to influence these signaling cascades, the impact of this compound has not been investigated.

Preclinical Pharmacokinetics and Metabolism of 6 Ethyl 4 Hydroxyflavone

In Vitro Absorption Studies (e.g., Caco-2 Cell Permeability, PAMPA Assays)

There is currently no published data on the in vitro absorption characteristics of 6-Ethyl-4'-hydroxyflavone from Caco-2 cell permeability assays or Parallel Artificial Membrane Permeability Assays (PAMPA).

Caco-2 Cell Permeability Assays: This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. magtechjournal.comresearchgate.netnih.gov It is a standard method to predict intestinal drug absorption and identify potential involvement of active transport mechanisms. researchgate.netacs.org The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, medium, or high absorption potential. researchgate.net

PAMPA Assays: The PAMPA model is a non-cell-based assay that predicts passive, transcellular permeability. nih.gov It measures a compound's ability to diffuse from a donor compartment through an artificial lipid membrane into an acceptor compartment, providing a high-throughput method to estimate passive absorption. nih.gov

No Papp or effective permeability (Pe) values for this compound have been reported from these assays.

Bioavailability Assessment in Animal Models (e.g., Rodent Oral Administration)

Specific studies on the oral bioavailability of this compound in rodent models, such as rats or mice, have not been found in the scientific literature. Bioavailability refers to the fraction of an orally administered dose of an unchanged drug that reaches the systemic circulation. For flavonoids, this property can be highly variable, often limited by poor aqueous solubility and extensive first-pass metabolism. acs.orgvup.skmdpi.comnih.gov The bioavailability of flavonoids is a critical factor for their potential systemic effects. researchgate.net

Tissue Distribution and Organ Accumulation in Animal Models

There is no available data describing the tissue distribution or organ accumulation of this compound following administration in animal models. Distribution studies are essential to understand where a compound travels in the body and accumulates in target or non-target organs, which is crucial for assessing potential efficacy and toxicity. etsu.edu

Metabolic Pathways and Metabolite Identification (e.g., Glucuronidation, Sulfation, Cytochrome P450 Metabolism in Liver Microsomes)

The metabolic pathways of this compound have not been specifically elucidated. Generally, flavonoids undergo extensive Phase I and Phase II metabolism. nih.govacs.org Hydroxylated flavonoids are primarily metabolized through glucuronidation and sulfation of the hydroxyl groups in the intestines and liver. vup.sknih.govnih.gov The aglycone form is rarely found in systemic circulation. nih.govnih.gov Studies on other hydroxyflavones have shown that they are rapidly and extensively biotransformed into their sulfate (B86663) and glucuronide conjugates. nih.gov However, no specific metabolites for this compound have been identified.

Excretion Routes and Clearance Mechanisms in Animal Models

Information regarding the excretion routes (e.g., renal, biliary) and clearance mechanisms of this compound or its metabolites in animal models is not available in the published literature. The clearance of flavonoid metabolites typically occurs via urine and bile. researchgate.net

Preclinical Drug-Drug Interaction Potential (e.g., CYP Enzyme Inhibition/Induction)

There are no specific studies evaluating the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes. Many flavonoids are known to interact with CYP enzymes, which are crucial for the metabolism of a vast number of drugs. mdpi.comnih.govnih.gov Inhibition of these enzymes can lead to clinically significant drug-drug interactions. magtechjournal.commdpi.com For instance, certain flavonoids have been identified as inhibitors of CYP3A4, CYP2C9, and CYP1A2. magtechjournal.commdpi.comnih.gov Without experimental data, the potential for this compound to cause such interactions remains unknown.

Data Tables

No specific preclinical pharmacokinetic data is available for this compound to populate data tables.

Analytical Method Development for 6 Ethyl 4 Hydroxyflavone

Quantitative Analysis in Biological Matrices (Non-human)

The quantitative determination of 6-Ethyl-4'-hydroxyflavone in non-human biological matrices, such as plasma, urine, and tissue homogenates, is fundamental for pharmacokinetic and metabolic studies. The choice of analytical technique depends on factors such as the required sensitivity, selectivity, and the nature of the biological matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids due to its versatility and efficiency. researchgate.net For this compound, a reversed-phase HPLC method would likely be the most suitable approach.

Stationary Phase: A C18 column is a common choice for the separation of flavonoids, offering good retention and resolution. scielo.br

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a small percentage of acid like formic or acetic acid to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol) is typically employed. scielo.brnih.gov The gradient allows for the efficient separation of the analyte from endogenous matrix components.

Detection:

UV/Diode Array Detection (DAD): Flavonoids exhibit strong UV absorbance. A DAD detector can be used to monitor the absorbance at the wavelength of maximum absorbance (λmax) for this compound, providing selectivity. The full UV spectrum can also aid in peak identification and purity assessment. nih.gov

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) offers the highest sensitivity and selectivity. researchgate.net This is particularly advantageous for complex biological matrices where co-eluting interferences can be a challenge. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used for highly specific quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of flavonoids, but it typically requires derivatization to increase the volatility and thermal stability of the compounds. researchgate.net

Derivatization: The hydroxyl group of this compound would need to be derivatized, for example, through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Separation and Detection: The derivatized analyte is then separated on a suitable capillary column (e.g., a non-polar or medium-polarity column) and detected by a mass spectrometer. GC-MS offers excellent chromatographic resolution and the mass spectral data provides high confidence in compound identification. nih.gov

Capillary Electrophoresis (CE) is an alternative separation technique that offers high efficiency and requires only small sample volumes. For flavonoids, Micellar Electrokinetic Chromatography (MEKC) is a commonly used CE mode. The separation is based on the differential partitioning of the analyte between the aqueous buffer and micelles. CE can be coupled with UV or MS detection for sensitive and selective analysis.

Analysis in Plant Extracts, Natural Products, and Synthetic Intermediates

The analysis of this compound in the context of its synthesis or if found in modified natural products requires methods to quantify it in potentially complex mixtures.

Plant Extracts and Natural Products: While this compound is a synthetic compound, analytical methods would be necessary if it were used as a standard for comparison or if it were to be identified as a metabolite in organisms consuming related synthetic flavonoids. HPLC-UV/DAD or HPLC-MS would be the methods of choice for analyzing plant extracts due to the complexity of these matrices. nih.gov

Synthetic Intermediates: During the synthesis of this compound, monitoring the reaction progress and the purity of the final product is crucial. HPLC is well-suited for this purpose, allowing for the separation of the target compound from starting materials, reagents, and by-products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are also essential for structural confirmation of the synthesized compound.

Method Validation Parameters

A developed analytical method must be validated to ensure its reliability for the intended application. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range. nih.govresearchgate.net